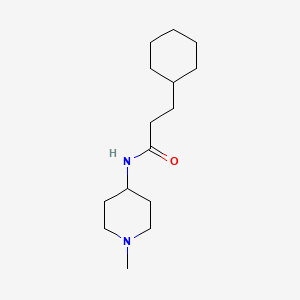![molecular formula C21H19ClO3 B5127410 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5127410.png)
6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of chromen-2-one, which is a class of organic compounds that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. Compound A has been shown to activate the JAK/STAT pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In cancer cells, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurology, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to improve cognitive function and have neuroprotective effects. In immunology, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A in lab experiments is its potential applications in various fields, including cancer research, neurology, and immunology. Another advantage is its ability to modulate various signaling pathways, which can provide insights into the underlying mechanisms of various diseases. However, one of the limitations of using 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A. One direction is to further investigate its potential applications in cancer research, neurology, and immunology. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on developing derivatives of 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A with improved efficacy and reduced toxicity.
Synthesemethoden
Compound A can be synthesized by the reaction of 4-propylresorcinol with 4-vinylbenzyl chloride in the presence of a base, followed by the reaction with 6-chloro-2H-chromen-2-one in the presence of a catalyst. The resulting 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is then purified by column chromatography to obtain pure 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A.
Wissenschaftliche Forschungsanwendungen
Compound A has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 6-chloro-4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one A has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
6-chloro-7-[(4-ethenylphenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO3/c1-3-5-16-10-21(23)25-19-12-20(18(22)11-17(16)19)24-13-15-8-6-14(4-2)7-9-15/h4,6-12H,2-3,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWGLNZCAVNIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(4-ethenylbenzyl)oxy]-4-propyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-propyl-1H-indol-3-yl)ethanone](/img/structure/B5127327.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)
![4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
![2-[(4-methylbenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5127367.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5127371.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)
![1-acetyl-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B5127383.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)

![6-amino-3-tert-butyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5127417.png)
![3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5127418.png)